3-Ethylpyridine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis of Heterocyclic Compounds: 3-Ethylpyridine-2-carboxylic acid derivatives, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, have been synthesized for pharmacological applications. These compounds show potential in antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Chemical Properties and Reactions
- Co-crystal Formation: Studies on co-crystals involving carboxylic acids have shown that 3-Ethylpyridine-2-carboxylic acid derivatives can form hydrogen bonds in neutral and ionic complexes. This can lead to structures with unique hydrogen bonding networks, essential for various chemical applications (Bhogala & Nangia, 2003).
Bioconjugation Studies
- Mechanism of Amide Formation: In bioconjugation, understanding the reaction mechanisms between carboxylic acids and amines is crucial. Studies involving carboxylic acids, including derivatives of 3-Ethylpyridine-2-carboxylic acid, help in comprehending these mechanisms in aqueous media, which is vital for biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).
Application in Sensing Technologies
- Hydrogen Bond-Assisted Emission: The derivatives of 3-Ethylpyridine-2-carboxylic acid have been used in developing chemosensors. Their ability to undergo hydrogen bond-assisted aggregation-induced emission is exploited in the detection of metal ions like Zn(ii) with high sensitivity and selectivity (Wang et al., 2016).
Electrocatalysis and Green Chemistry
- Electrocatalytic Carboxylation: Research involving the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has been conducted. This process, involving derivatives of 3-Ethylpyridine-2-carboxylic acid, demonstrates potential in green chemistry applications, offering an eco-friendly approach to synthesizing valuable chemical compounds (Feng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-ethylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTNEELQXPKMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591222 | |
Record name | 3-Ethylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyridine-2-carboxylic acid | |
CAS RN |
4116-88-5 | |
Record name | 3-Ethylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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